SB 243213
Overview
Description
SB-243213 is a research chemical known for its selective inverse agonist activity at the 5-hydroxytryptamine 2C receptor. This compound has been studied for its potential anxiolytic effects and its high selectivity for the 5-hydroxytryptamine 2C receptor over other receptor subtypes .
Mechanism of Action
Target of Action
SB 243213, also known as 5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide, primarily targets the 5-HT2C receptor . This receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is involved in various functions, including anxiety, appetite, mood, and perception .
Mode of Action
This compound acts as a selective inverse agonist for the 5-HT2C receptor . An inverse agonist reduces the activity of a receptor beyond its basal level, essentially producing the opposite effect of an agonist. This compound has better than 100x selectivity for 5-HT2C over all other receptor subtypes tested .
Biochemical Pathways
The 5-HT2C receptor is part of the serotonin system, which plays a key role in regulating mood, anxiety, feeding, and reproductive behavior. By acting as an inverse agonist, this compound reduces the activity of this receptor, thereby modulating these serotonin-dependent processes .
Pharmacokinetics
It is known to be orally active and exhibits a long duration of action .
Result of Action
This compound has been found to have anxiolytic effects , meaning it can reduce anxiety .
Biochemical Analysis
Biochemical Properties
5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a receptor modulator, influencing cellular receptors by acting as an antagonist, agonist, or reverse agonist . This interaction can alter the receptor’s activity, leading to changes in cellular responses.
Cellular Effects
The compound 5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modulating receptor activity, it can affect downstream signaling cascades, leading to changes in gene expression and metabolic processes . These effects can vary depending on the cell type and the specific receptors involved.
Molecular Mechanism
At the molecular level, 5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Metabolic Pathways
5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide: is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic state of the cell and contribute to the compound’s biochemical effects .
Preparation Methods
The synthesis of SB-243213 involves several key steps. Initially, 1-methoxy-4-nitro-2-trifluoromethylbenzene reacts with 4-chlorophenoxyacetonitrile in the presence of potassium tert-butoxide to produce aryl acetonitrile. This intermediate undergoes catalytic hydrogenation to form indole, which is further reduced to indoline using sodium cyanoborohydride and acetic acid . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.
Chemical Reactions Analysis
SB-243213 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.
Scientific Research Applications
Chemistry: It serves as a model compound for studying selective inverse agonists.
Biology: Research has focused on its effects on the 5-hydroxytryptamine 2C receptor, which is involved in various physiological processes.
Comparison with Similar Compounds
SB-243213 is unique in its high selectivity and long duration of action compared to other 5-hydroxytryptamine 2C receptor antagonists. Similar compounds include:
SB-206553: Another selective 5-hydroxytryptamine 2C receptor antagonist with anxiolytic properties.
SB-242084: Known for its potential in treating anxiety and depression. SB-243213 stands out due to its improved anxiolytic profile and lack of tolerance and withdrawal effects.
Properties
IUPAC Name |
5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c1-13-10-15-7-9-29(18(15)11-17(13)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-19-4-3-8-26-14(19)2/h3-6,8,10-12H,7,9H2,1-2H3,(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETBBVYSBABLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OC4=C(N=CC=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047323 | |
Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200940-22-3 | |
Record name | 2,3-Dihydro-5-methyl-N-[6-[(2-methyl-3-pyridinyl)oxy]-3-pyridinyl]-6-(trifluoromethyl)-1H-indole-1-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=200940-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB-243213 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200940223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-methyl-N-{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}-6-(trifluoromethyl)-2,3-dihydro-1H-indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-243213 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6MR8DB4PZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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